3-(4-Chlorophenyl)-3-methylpyrrolidine hydrochloride
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Description
The compound “3-(4-Chlorophenyl)-3-methylpyrrolidine hydrochloride” likely belongs to a class of organic compounds known as pyrrolidines . Pyrrolidines are compounds containing a pyrrolidine ring, which is a five-membered saturated ring with one nitrogen atom and four carbon atoms .
Chemical Reactions Analysis
The chemical reactions involving pyrrolidines can be quite diverse, depending on the substituents attached to the ring . They can undergo a variety of reactions including oxidation, reduction, and various types of substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure . Factors such as the presence of the chlorophenyl group and the pyrrolidine ring would influence properties such as solubility, melting point, and reactivity .Mechanism of Action
- Pitolisant acts as an antagonist and inverse agonist at the histamine H3 receptor .
- By blocking histamine autoreceptors, pitolisant enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
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properties
IUPAC Name |
3-(4-chlorophenyl)-3-methylpyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c1-11(6-7-13-8-11)9-2-4-10(12)5-3-9;/h2-5,13H,6-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYYHYJLNUKSSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C2=CC=C(C=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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